

Application Notes and Protocols for AG5.0 in Animal Models of Inflammation

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Compound of Interest

Compound Name: AG5.0
Cat. No.: B12381149

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Introduction

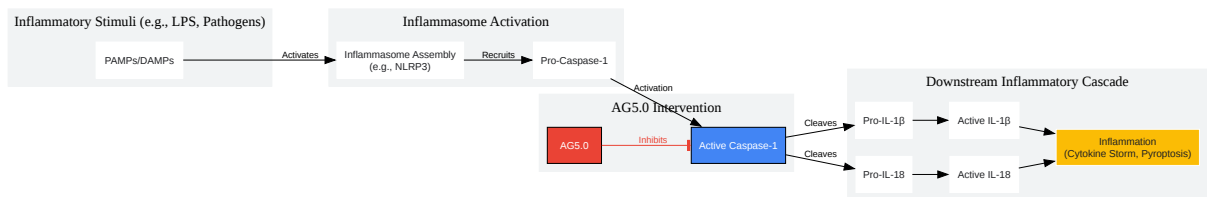
AG5.0 is a novel synthetic derivative of andrographolide, developed as a potent, non-steroidal anti-inflammatory agent. Its primary mechanism of action involves the selective inhibition of caspase-1, a key enzyme in the inflammasome signaling pathway. By inhibiting caspase-1, **AG5.0** effectively mitigates the inflammatory cascade, including the maturation and release of pro-inflammatory cytokines like IL-1 β and IL-18, without compromising the crucial innate immune response. This unique characteristic positions **AG5.0** as a promising therapeutic candidate for a variety of inflammatory conditions, offering a potential advantage over traditional corticosteroids.^{[1][2][3][4][5][6]} These application notes provide detailed protocols for utilizing **AG5.0** in preclinical animal models of inflammation.

Mechanism of Action: Caspase-1 Inhibition

AG5.0 exerts its anti-inflammatory effects by directly targeting caspase-1. In response to various inflammatory stimuli, cellular sensor proteins assemble into a multiprotein complex called the inflammasome. This complex then recruits and activates pro-caspase-1. Activated caspase-1 is responsible for cleaving pro-inflammatory cytokines, pro-IL-1 β and pro-IL-18, into

their active forms, which are subsequently secreted and drive the inflammatory response. **AG5.0** intervenes in this process by inhibiting the enzymatic activity of caspase-1, thereby preventing the maturation and release of these key cytokines and dampening the overall inflammatory cascade.[1][3][5][6]

Signaling Pathway of **AG5.0** Action



Experimental Setup

Acclimatize C57BL/6 mice (6-8 weeks old) for 1 week.

Randomly divide mice into groups:
 - Vehicle Control
 - DSS + Vehicle
 - DSS + AG5.0 (low dose)
 - DSS + AG5.0 (high dose)

Induction and Treatment

Administer 2.5-3% DSS in drinking water for 7 days.

Administer AG5.0 or vehicle daily by oral gavage from day 1 to day 7.

Monitoring and Endpoint Analysis

Monitor daily for:
 - Body weight
 - Stool consistency
 - Rectal bleeding (for DAI score)

Sacrifice mice on day 8.

Collect colon for:
 - Length measurement
 - Histological analysis (H&E staining)
 - Myeloperoxidase (MPO) assay
 - Cytokine analysis (e.g., IL-1 β , TNF- α , IL-6)

Experimental Setup

Acclimatize BALB/c mice (6-8 weeks old) for 1 week.

Randomly divide mice into groups:
- Saline Control
- LPS + Vehicle
- LPS + AG5.0

Induction and Treatment

Administer AG5.0 or vehicle (e.g., intraperitoneally) 1 hour prior to LPS challenge.

Induce lung injury by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

Endpoint Analysis

Sacrifice mice 6-24 hours post-LPS administration.

Collect bronchoalveolar lavage fluid (BALF) for:
- Total and differential cell counts
- Protein concentration
- Cytokine levels (IL-1 β , TNF- α , IL-6)
Collect lung tissue for:
- Histological analysis (H&E staining)
- MPO assay
- Wet/dry weight ratio

Immunization

Day 0: Primary immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

Day 7: Booster immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

Treatment and Monitoring

Monitor for onset of arthritis (typically days 10-14).

Upon onset of arthritis, begin daily administration of AG5.0 or vehicle (e.g., intraperitoneally).

Monitor clinical signs of arthritis (paw swelling, erythema) and assign a clinical score every 2-3 days.

Endpoint Analysis

Sacrifice rats on day 21-28.

Collect hind paws for:
- Histological analysis (synovial inflammation, cartilage and bone erosion)
Collect blood for:
- Measurement of anti-collagen antibody titers
- Systemic cytokine levels

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References

- 1. Andrographolide derivative CX-10 alleviates ulcerative colitis by modulating autophagy and cellular stress - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Andrographolide Derivative AL-1 Ameliorates Dextran Sodium Sulfate-Induced Murine Colitis by Inhibiting NF- κ B and MAPK Signaling Pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. The activity of therapeutic molecular cluster Ag5 is dependent on oxygen level and HIF-1 mediated signalling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. [chondrex.com](https://www.chondrex.com/) [[chondrex.com](https://www.chondrex.com/)]
- 6. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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